(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one
CAS No.: 94840-08-1
Cat. No.: VC0030842
Molecular Formula: C₉H₁₄O₆
Molecular Weight: 218.2
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94840-08-1 |
|---|---|
| Molecular Formula | C₉H₁₄O₆ |
| Molecular Weight | 218.2 |
| IUPAC Name | (3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
| Standard InChI | InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 |
| SMILES | CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Introduction
Chemical Structure and Properties
Molecular Identity and Characteristics
The compound (3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d] dioxol-4-one is a carbohydrate derivative with precisely defined stereochemistry as indicated by its systematic name. It is registered under CAS number 94840-08-1 and is also known by synonyms such as 2,3-O-(1-Methylethylidene)-L-gulonic Acid γ-Lactone or 2,3-O-Isopropylidene-L-gulono-1,4-lactone, reflecting its relationship to L-gulonic acid with protective isopropylidene functionality. The compound has a molecular formula of C9H14O6, yielding a molecular weight of 218.2 g/mol, which positions it in the range of small to medium-sized organic molecules. The structure features multiple oxygen-containing functional groups, including a lactone (cyclic ester), a dioxolane ring (formed by the isopropylidene protecting group), and a dihydroxyethyl side chain that contains two hydroxyl groups.
Structural Features and Conformational Analysis
This molecule exhibits a complex three-dimensional structure with five stereogenic centers that significantly influence its chemical behavior and biological interactions. The furo[3,4-d] dioxol-4-one ring system forms the core of the molecule, with the isopropylidene protecting group creating a rigid dioxolane ring that locks the conformation of two adjacent hydroxyl groups in the original L-gulonic acid structure. The dihydroxyethyl substituent at position 6 contains two additional hydroxyl groups in a defined stereochemical arrangement, specifically the (1S) configuration, which is critical for any potential biological activity or further synthetic modifications. The rigid bicyclic system combined with the flexible dihydroxyethyl side chain creates a unique molecular architecture that may exhibit specific binding characteristics in biological systems.
Physical and Chemical Properties
As a polyhydroxylated compound with a lactone functionality, this molecule is expected to exhibit significant polarity and hydrogen-bonding capabilities. The presence of multiple hydroxyl groups suggests good water solubility, although the isopropylidene protecting group introduces a hydrophobic component that may modulate this property. The lactone group represents a reactive center within the molecule, susceptible to nucleophilic attack under basic conditions, which could lead to ring-opening reactions. Meanwhile, the protected diol functionality (via the isopropylidene group) remains stable under most conditions but can be deprotected under acidic conditions to reveal additional hydroxyl groups.
Spectroscopic Analysis and Characterization
Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a crucial analytical tool for elucidating the structure of this complex carbohydrate derivative. For complete characterization, both 1H (proton) and 13C (carbon) NMR spectra would be essential. In the 1H NMR spectrum, distinctive signals would be expected for the two methyl groups of the isopropylidene moiety, typically appearing as singlets in the range of 1.3-1.5 ppm. The protons at stereogenic centers would likely manifest as complex multiplets due to coupling with adjacent protons, particularly in the region between 3.5-5.5 ppm, which is characteristic for protons adjacent to oxygen-containing functional groups. The hydroxyl protons of the dihydroxyethyl group would appear as exchangeable signals, potentially as doublets or triplets depending on the experimental conditions and solvent used.
Infrared Spectroscopy
Infrared (IR) spectroscopy provides valuable information about the functional groups present in the molecule. The lactone carbonyl group would exhibit a strong characteristic absorption band in the region of 1760-1780 cm-1, which is typical for five-membered lactones. The hydroxyl groups of the dihydroxyethyl side chain would show broad absorption bands in the 3300-3600 cm-1 region, potentially showing hydrogen bonding effects that might shift these bands to lower wavenumbers. Additionally, the C-O stretching vibrations of both the lactone and the dioxolane rings would appear as strong bands in the 1050-1250 cm-1 region, providing further confirmation of the structure.
Mass Spectrometry
Mass spectrometry is invaluable for confirming the molecular weight and fragmentation pattern of the compound. The molecular ion peak at m/z 218 would correspond to the molecular weight of the intact molecule (C9H14O6). Characteristic fragmentation patterns would likely include the loss of one or both methyl groups from the isopropylidene moiety (m/z 203 or 188), cleavage of the dioxolane ring, and potentially the loss of the dihydroxyethyl side chain. High-resolution mass spectrometry would provide the exact mass measurement, allowing confirmation of the molecular formula with high precision.
Synthesis and Preparation Methods
Retrosynthetic Analysis
The synthesis of (3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d] dioxol-4-one typically begins with L-gulonic acid or related precursors. A retrosynthetic analysis would reveal that this compound can be derived from L-gulonic acid through selective protection of the 2,3-diol with an isopropylidene group, followed by intramolecular lactonization to form the γ-lactone. Alternatively, it could be synthesized from simpler carbohydrate building blocks through a series of stereoselective transformations, ultimately leading to the desired stereochemistry at all five stereogenic centers.
Synthetic Approaches
The most straightforward synthetic approach likely involves the selective protection of L-gulonic acid. This process typically begins with the reaction of L-gulonic acid with 2,2-dimethoxypropane under acidic conditions, which selectively protects the 2,3-diol as an isopropylidene acetal. Subsequent intramolecular esterification (lactonization) between the carboxylic acid and the 4-hydroxyl group would yield the desired γ-lactone structure. The selective protection step is crucial, as it must precisely target the 2,3-diol while leaving the 1,2-dihydroxyethyl side chain unprotected, which requires careful control of reaction conditions and potentially the use of additional protecting group strategies.
Purification and Characterization
Following synthesis, purification would typically involve chromatographic techniques such as silica gel column chromatography, potentially using solvent systems like ethyl acetate/hexane or chloroform/methanol mixtures. Recrystallization from appropriate solvents might also be employed to obtain highly pure material. The final product would be characterized using the spectroscopic methods described earlier (NMR, IR, mass spectrometry) to confirm its structure and purity. X-ray crystallography could provide definitive confirmation of the three-dimensional structure and absolute stereochemistry if suitable crystals can be obtained.
Comparison with Related Compounds
Structural Relatives and Analogues
This compound belongs to a broader family of protected carbohydrate derivatives and lactones with similar structural features. Closely related compounds include other protected forms of L-gulonic acid, as well as derivatives of structurally similar carbohydrates. The table below compares key properties of (3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d] dioxol-4-one with several related compounds mentioned in the search results:
Reactivity Patterns
The reactivity patterns of these compounds are largely determined by their functional groups and protecting group strategies. The isopropylidene-protected compounds show selective reactivity at their free hydroxyl groups, while the protected lactone functionality remains relatively stable under most conditions. In contrast, the unprotected L-gulonolactone exhibits greater reactive versatility but also less selectivity, as all hydroxyl groups are available for reaction. These differences in reactivity profiles make each compound suitable for different synthetic applications, depending on the desired transformation and target structure.
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